5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring fused with a triazole ring, and a fluorophenyl group attached to the triazole ring, which contributes to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Another approach involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces thiopropargylated triazole derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot catalyst-free procedure mentioned earlier is particularly suitable for industrial applications due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Alkylation: Base-catalyzed alkylation with propargyl bromide.
Cycloaddition: Click 1,3-dipolar cycloaddition reactions with long-chain alkyl azides.
Common Reagents and Conditions
Alkylation: Propargyl bromide, triethylamine, sodium bicarbonate.
Cycloaddition: Sodium ascorbate, copper (II) sulfate, t-BuOH:H2O (10:1) at room temperature.
Major Products Formed
Thiopropargylated triazole derivatives: Formed from alkylation reactions.
1,4-Disubstituted mono- and bis-triazole derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential antimicrobial, anticancer, and anti-inflammatory agent.
Biochemistry: Used in the development of nonionic surfactants for drug delivery systems.
Pharmaceuticals: Investigated for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. For instance, thiazole-based compounds have been shown to modulate the activity of enzymes involved in metabolism, demonstrating antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The compound’s binding affinity to DNA gyrase B and human peroxiredoxin 5 suggests its potential as an antibacterial and antioxidant agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Exhibiting significant therapeutic potential, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole derivatives: Showing anti-cancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole stands out due to its unique combination of a thiazole and triazole ring system, which imparts distinct chemical reactivity and biological properties. The presence of the fluorophenyl group further enhances its potential as a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C11H8FN3S |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
UXLXJUWTRCNBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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